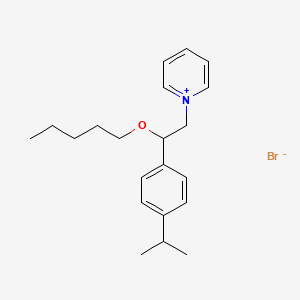
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide typically involves the reaction of p-isopropyl-beta-(pentyloxy)phenethylamine with pyridine and bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1:
p-Isopropyl-beta-(pentyloxy)phenethylamine is reacted with pyridine in the presence of a suitable solvent, such as ethanol or methanol.Step 2: Bromine is added to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of cell membranes, leading to cell lysis and death. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium chloride
- 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium iodide
- 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium sulfate
Uniqueness
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide is unique due to its specific structure and the presence of the bromide ion. This gives it distinct chemical and biological properties compared to its chloride, iodide, and sulfate counterparts. The bromide ion may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
21270-24-6 |
|---|---|
Molecular Formula |
C21H30BrNO |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-[2-pentoxy-2-(4-propan-2-ylphenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C21H30NO.BrH/c1-4-5-9-16-23-21(17-22-14-7-6-8-15-22)20-12-10-19(11-13-20)18(2)3;/h6-8,10-15,18,21H,4-5,9,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GXTZJVDWUBHFJP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)C(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


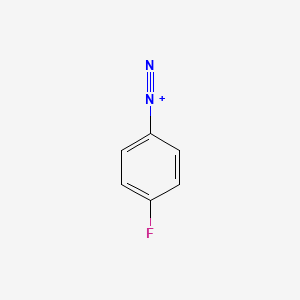
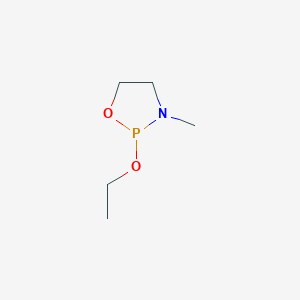
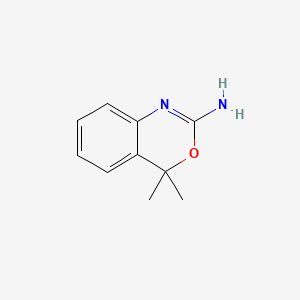
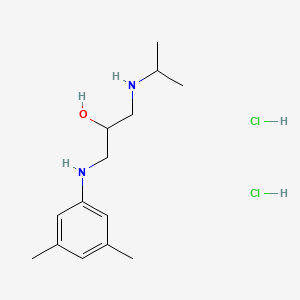

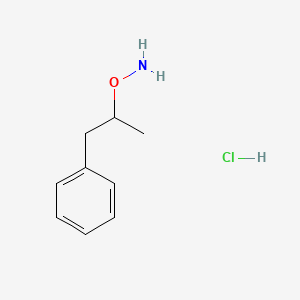
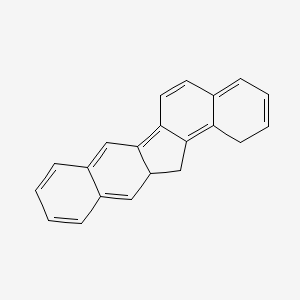
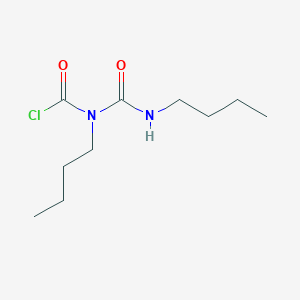
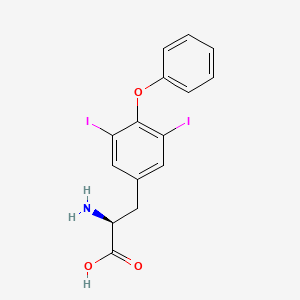
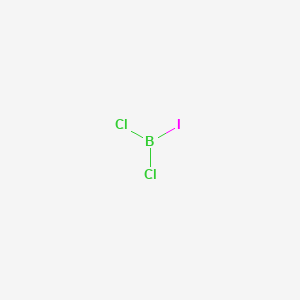
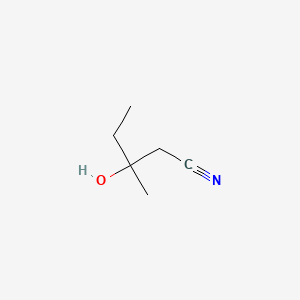
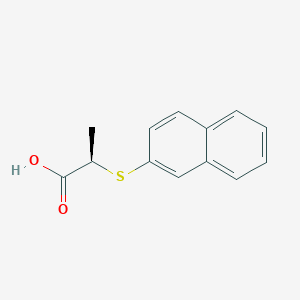
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)

